molecular formula C10H19N B14723382 (1R,9aS)-1-Methyloctahydro-2H-quinolizine CAS No. 5581-88-4

(1R,9aS)-1-Methyloctahydro-2H-quinolizine

Cat. No.: B14723382
CAS No.: 5581-88-4
M. Wt: 153.26 g/mol
InChI Key: VZEGBIWAIFLVJH-ZJUUUORDSA-N
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Description

(1R,9aS)-1-Methyloctahydro-2H-quinolizine is a chemical compound belonging to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of this compound consists of a bicyclic system with a nitrogen atom, making it a versatile scaffold for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9aS)-1-Methyloctahydro-2H-quinolizine typically involves the hydrogenation of quinolizine derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinolizine using palladium on carbon as a catalyst. The reaction is carried out under a hydrogen atmosphere at elevated pressures and temperatures to achieve the desired reduction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,9aS)-1-Methyloctahydro-2H-quinolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine N-oxide derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinolizidine derivatives.

    Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.

    Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Quinolizine N-oxide derivatives.

    Reduction: Fully saturated quinolizidine derivatives.

    Substitution: Various N-substituted quinolizidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,9aS)-1-Methyloctahydro-2H-quinolizine serves as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological pathways makes it a promising lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,9aS)-1-Methyloctahydro-2H-quinolizine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine: The parent compound of (1R,9aS)-1-Methyloctahydro-2H-quinolizine, known for its biological activities.

    Lupinine: A naturally occurring quinolizidine alkaloid with similar structural features.

    Sparteine: Another quinolizidine alkaloid with notable pharmacological properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the methyl group at the 1-position and the specific configuration of the bicyclic system contribute to its distinct properties compared to other quinolizidine alkaloids.

Properties

CAS No.

5581-88-4

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1R,9aS)-1-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C10H19N/c1-9-5-4-8-11-7-3-2-6-10(9)11/h9-10H,2-8H2,1H3/t9-,10+/m1/s1

InChI Key

VZEGBIWAIFLVJH-ZJUUUORDSA-N

Isomeric SMILES

C[C@@H]1CCCN2[C@H]1CCCC2

Canonical SMILES

CC1CCCN2C1CCCC2

Origin of Product

United States

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